3-Chloro-2,4-difluoro-DL-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-7-5(11)2-1-4(8(7)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTROQNFDZXDJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 2,4 Difluoro Dl Phenylalanine and Its Chiral Forms
Racemic Synthesis Approaches for DL-Phenylalanine Analogues
Racemic synthesis aims to produce an equal mixture of both enantiomers (D and L forms) of the target amino acid. These methods are often more straightforward than their enantioselective counterparts and provide the racemic product, which can sometimes be used directly or subjected to subsequent resolution to isolate the desired enantiomer.
The construction of aryl-substituted phenylalanines typically involves multi-step sequences that build the amino acid structure from simpler precursors. A classic and widely used method is the Erlenmeyer-Plöchl azalactone synthesis. nih.govbeilstein-journals.org This pathway involves the condensation of an aromatic aldehyde (in this case, 3-chloro-2,4-difluorobenzaldehyde) with N-acetylglycine in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. beilstein-journals.org This reaction forms an unsaturated azlactone (an oxazolone (B7731731) derivative). beilstein-journals.org The azlactone intermediate is then subjected to a reductive ring-cleavage step, commonly using reagents like red phosphorus and hydroiodic acid, to yield the final racemic N-acetylated phenylalanine analogue. beilstein-journals.org Subsequent hydrolysis of the acetyl group provides the desired DL-amino acid.
Another general approach involves the alkylation of a glycine (B1666218) equivalent. For instance, azlactone derivatives can be reduced with magnesium in methanol (B129727) to prepare racemic phenylalanine methyl esters, which serve as important intermediates for amino acid synthesis. ut.ac.ir These multi-step pathways offer the versatility to introduce a wide variety of substituents on the aromatic ring by starting with the appropriately substituted benzaldehyde (B42025). nih.govyoutube.com
Introducing halogen atoms onto the phenylalanine aromatic ring is a key step in synthesizing compounds like 3-Chloro-2,4-difluoro-DL-phenylalanine. The most common method for preparing ring-halogenated phenylalanine derivatives is through electrophilic aromatic substitution. sci-hub.se This can be performed on phenylalanine itself or, more commonly, on an earlier aromatic precursor before the amino acid side chain is constructed. For example, a difluorinated benzene (B151609) derivative could be subjected to chlorination under appropriate conditions to install the chlorine atom at the desired position before being converted into the corresponding benzaldehyde needed for the Erlenmeyer synthesis.
Alternatively, halogenated amino acids can be used as building blocks for further modifications. Palladium-mediated cross-coupling reactions are widely employed to create C-C bonds, making aromatic amino acids with halogenation in the ring versatile synthetic intermediates. sci-hub.se For instance, a protected 3-iodoalanine derivative can be prepared and coupled with an arylboronic acid to generate functionalized phenylalanines. sci-hub.se
Enantioselective Synthesis of Chiral Phenylalanine Derivatives
Enantioselective synthesis methods are designed to produce a single enantiomer of the target amino acid, which is often crucial for biological applications as different enantiomers can have vastly different pharmacological effects.
A powerful and widely adopted strategy for the asymmetric synthesis of α-amino acids is the alkylation of a prochiral glycine derivative. rsc.org This method often utilizes a glycine Schiff base, typically N-(diphenylmethylene)glycine tert-butyl ester, which can be deprotonated to form a nucleophilic enolate. nih.govacs.org This enolate is then reacted with an electrophile, such as a substituted benzyl (B1604629) bromide (e.g., 3-chloro-2,4-difluorobenzyl bromide), to form the carbon-carbon bond of the amino acid side chain. nih.gov
The stereochemical outcome of the reaction is controlled by a chiral auxiliary or a chiral catalyst. Chiral Ni(II) complexes of glycine Schiff bases are particularly effective. nih.govresearchgate.netrsc.org In these systems, the nickel complex creates a rigid, planar structure that shields one face of the glycine enolate, forcing the incoming alkyl halide to attack from the less sterically hindered face, thus leading to high diastereoselectivity. researchgate.netrsc.org After the alkylation step, the Schiff base and ester protecting groups are removed by acidic hydrolysis to yield the desired chiral α-amino acid. organic-chemistry.org
Phase-transfer catalysis (PTC) provides a practical and efficient method for conducting asymmetric alkylations under mild, heterogeneous conditions (e.g., a solid-liquid or liquid-liquid system). acs.org In this approach, a chiral phase-transfer catalyst transports a reactant from one phase to another where the reaction occurs. acs.org
For the synthesis of chiral phenylalanine derivatives, quaternary ammonium (B1175870) salts derived from Cinchona alkaloids (such as cinchonine (B1669041) and cinchonidine) have proven to be highly effective catalysts. nih.govorganic-chemistry.org These catalysts, particularly O-alkyl N-anthracenylmethyl derivatives, form a tight ion pair with the glycine Schiff base enolate in the organic phase. nih.govacs.org The rigid chiral structure of the catalyst dictates the orientation of the enolate, exposing one face preferentially to the alkylating agent, which results in high enantiomeric excess (ee). nih.govorganic-chemistry.org The simplicity and high efficiency of these catalysts make them suitable for the practical synthesis of a wide range of unnatural chiral α-amino acids. organic-chemistry.org
| Alkylating Agent (Benzyl Bromide Derivative) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 2,3-Dichlorobenzyl bromide | Cinchonidinium salt (1i) | 92 | 98 |
| 2,4-Dichlorobenzyl bromide | Cinchonidinium salt (1i) | 85 | 98 |
| 3,4-Dichlorobenzyl bromide | Cinchonidinium salt (1i) | 91 | 97 |
| 2-Trifluoromethylbenzyl bromide | Cinchonidinium salt (1i) | 88 | 98 |
| 3-Trifluoromethylbenzyl bromide | Cinchonidinium salt (1i) | 95 | 97 |
| 4-Trifluoromethylbenzyl bromide | Cinchonidinium salt (1i) | 92 | 96 |
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. tandfonline.com Enzymes operate under mild conditions and can exhibit exquisite regio- and stereoselectivity. manchester.ac.uk For the synthesis of halogenated L-phenylalanine derivatives, several enzymatic strategies have been developed.
One approach utilizes phenylalanine ammonia (B1221849) lyase (PAL), which catalyzes the reversible addition of ammonia to the double bond of a substituted (E)-cinnamic acid. nih.govresearchgate.net By starting with 3-chloro-2,4-difluorocinnamic acid, PAL can facilitate the stereoselective formation of L-3-chloro-2,4-difluorophenylalanine. Another important class of enzymes are aminotransferases (transaminases), which can convert a keto acid precursor into the corresponding amino acid with high enantiopurity. beilstein-journals.org
Furthermore, halogenase enzymes, which are responsible for regioselective halogenation in natural product biosynthesis, represent an attractive tool for introducing halogen atoms onto organic scaffolds without the need for harsh reagents or protecting groups. manchester.ac.uk The development of these enzymes for synthetic applications could provide a direct route to halogenated phenylalanines from the parent amino acid. manchester.ac.uk These chemoenzymatic and biocatalytic methods are becoming increasingly important for the sustainable production of enantiomerically pure amino acids. tandfonline.comnih.gov
Optimization of Reaction Conditions and Yields in Fluorinated and Chlorinated Amino Acid Synthesis
The efficiency and stereoselectivity of synthetic routes to halogenated amino acids are highly dependent on the careful optimization of reaction conditions. In the context of phase-transfer catalyzed alkylation of glycine Schiff bases for the synthesis of compounds like this compound, several parameters are critical. These include the choice of solvent, the nature of the base, the reaction temperature, and the structure of the phase-transfer catalyst. numberanalytics.com
The selection of the solvent system is crucial as it must solubilize both the organic substrate and the catalyst-enolate complex. numberanalytics.com The temperature of the reaction can significantly influence the reaction rate and, in asymmetric syntheses, the enantioselectivity. Lower temperatures often lead to higher enantiomeric excess (ee), albeit at the cost of longer reaction times. The choice and concentration of the base are also pivotal; it must be strong enough to deprotonate the glycine Schiff base without promoting side reactions.
For asymmetric hydrogenation routes, the key variables to optimize include the choice of the chiral ligand, the metal catalyst, the hydrogen pressure, and the solvent. The structure of the chiral ligand is paramount in determining the enantioselectivity of the hydrogenation. Different ligands can exhibit vastly different efficiencies and selectivities for a given substrate. The hydrogen pressure and reaction temperature are also fine-tuned to achieve a balance between reaction rate and enantioselectivity.
| Entry | Solvent | Base | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| 1 | Toluene | 50% aq. KOH | 25 | 1 | 85 | 70 |
| 2 | DCM | 50% aq. KOH | 25 | 1 | 90 | 65 |
| 3 | Toluene | CsOH·H₂O | 25 | 1 | 92 | 80 |
| 4 | Toluene | 50% aq. KOH | 0 | 1 | 88 | 85 |
| 5 | Toluene | 50% aq. KOH | 0 | 0.5 | 82 | 84 |
This table is a generalized representation based on typical optimization studies for the asymmetric phase-transfer catalyzed alkylation of glycine Schiff bases and does not represent specific experimental data for this compound.
Purification and Isolation Techniques for Synthetic Halogenated Phenylalanines
The purification and isolation of the final halogenated phenylalanine product are critical steps to ensure high purity, which is often a prerequisite for subsequent applications. Following the synthesis of this compound or its chiral forms, the crude product is typically a mixture containing unreacted starting materials, byproducts, and the desired amino acid.
A common initial purification step involves extraction to remove non-polar impurities. Following the hydrolysis of the protecting groups, the pH of the aqueous solution can be adjusted to the isoelectric point of the amino acid, causing it to precipitate. The solid can then be collected by filtration.
For the separation of the desired amino acid from other polar impurities and any remaining starting materials, chromatographic techniques are widely employed. cutm.ac.inbiotopics.co.ukmoorparkcollege.edu Column chromatography using silica (B1680970) gel or alumina (B75360) can be effective for the purification of protected amino acid intermediates. For the final, unprotected amino acid, ion-exchange chromatography is a powerful technique. The amphoteric nature of amino acids allows them to bind to either cation or anion exchange resins, and they can be selectively eluted by changing the pH or ionic strength of the mobile phase.
When a racemic mixture of the amino acid is synthesized, chiral resolution is necessary to separate the D- and L-enantiomers. This can be achieved through several methods. One approach is the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base. google.com The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. ut.ac.ir After separation, the resolving agent is removed to yield the pure enantiomers.
Alternatively, chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, can be used for the analytical and preparative separation of enantiomers. researchgate.net This method offers high resolution and is often used to determine the enantiomeric excess of the product from an asymmetric synthesis. researchgate.net
Crystallization is a final and crucial step in obtaining a highly pure, solid form of the amino acid. google.com The choice of solvent is critical for successful crystallization, and often a mixed solvent system is employed to achieve the desired solubility profile. google.com The process can be induced by cooling, evaporation of the solvent, or by the addition of an anti-solvent. google.comacs.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule and probing the environment of specific nuclei. For 3-Chloro-2,4-difluoro-DL-phenylalanine, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for an unambiguous structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound can be divided into two main regions: the aliphatic region, corresponding to the amino acid backbone, and the aromatic region, corresponding to the substituted phenyl ring.
Aliphatic Region : This region contains signals for the alpha-proton (α-H) and the two beta-protons (β-H).
The α-H, adjacent to the chiral center, the amino group, and the carboxyl group, is expected to appear as a multiplet (typically a doublet of doublets) around 4.0 ppm.
The two β-protons are diastereotopic and will appear as two distinct multiplets, likely in the range of 3.1-3.3 ppm. They will show geminal coupling to each other and vicinal coupling to the α-H.
Aromatic Region : The disubstituted phenyl ring contains two protons. Due to the electron-withdrawing effects of the chlorine and fluorine atoms, these signals will be shifted downfield compared to unsubstituted phenylalanine.
The proton at the 5-position (H-5) is expected to show coupling to the adjacent fluorine at C-4.
The proton at the 6-position (H-6) will exhibit coupling to the H-5 proton. The complex splitting patterns, likely appearing as overlapping multiplets in the 7.0-7.5 ppm range, are a result of both proton-proton (H-H) and proton-fluorine (H-F) coupling.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| α-H | ~4.0 | dd (doublet of doublets) | J(Hα, Hβa), J(Hα, Hβb) |
| β-Ha | ~3.3 | ddd (doublet of doublets of doublets) | J(Hβa, Hβb), J(Hα, Hβa) |
| β-Hb | ~3.1 | ddd (doublet of doublets of doublets) | J(Hβa, Hβb), J(Hα, Hβb) |
| H-5 (aromatic) | ~7.2-7.5 | m (multiplet) | J(H-H), J(H-F) |
| H-6 (aromatic) | ~7.0-7.3 | m (multiplet) | J(H-H) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of highly electronegative fluorine atoms introduces large one-bond and smaller multi-bond carbon-fluorine (C-F) coupling constants, which are diagnostic for identifying fluorinated positions.
Aliphatic Carbons : The carboxyl carbon (-COOH) is expected around 170-175 ppm. The alpha-carbon (α-C) will appear around 55 ppm, and the beta-carbon (β-C) around 37 ppm.
Aromatic Carbons : The six aromatic carbons will be distinct.
The carbons directly bonded to fluorine (C-2 and C-4) will exhibit very large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and will appear as doublets.
The carbon bonded to chlorine (C-3) will have its chemical shift influenced by both adjacent fluorine atoms.
Other aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, further complicating the spectrum but providing invaluable structural confirmation.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| -COOH | ~173 | s (singlet) |
| α-C | ~55 | s (singlet) |
| β-C | ~37 | s (singlet) |
| C-1 (aromatic) | ~120-125 | m (multiplet) |
| C-2 (aromatic) | ~155-160 | d (doublet) |
| C-3 (aromatic) | ~115-120 | m (multiplet) |
| C-4 (aromatic) | ~158-163 | d (doublet) |
| C-5 (aromatic) | ~110-115 | d (doublet) |
| C-6 (aromatic) | ~128-132 | s (singlet) or small d |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogen Position and Environment
¹⁹F NMR is exceptionally sensitive and provides a direct window into the electronic environment of the fluorine atoms. wikipedia.org Since natural fluorine consists of 100% ¹⁹F, this technique offers high signal intensity without the need for isotopic enrichment. wikipedia.org The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in molecular structure. wikipedia.orgresearchgate.net
For this compound, two distinct signals are expected, one for the fluorine at C-2 and one for the fluorine at C-4, as they are in different chemical environments.
F-2 Signal : This fluorine is ortho to the chloro group and the amino acid side chain. Its chemical shift will be significantly influenced by these adjacent groups.
F-4 Signal : This fluorine is para to the side chain and meta to the chloro group. The chemical shifts for organofluorine compounds typically range from -50 to -220 ppm. wikipedia.org The two fluorine signals will likely appear as doublets due to coupling to each other (F-F coupling). Further smaller couplings to nearby protons (H-F coupling) may also be resolved, turning the signals into doublets of multiplets. Studies on related compounds such as 3-fluoro-L-phenylalanine and 4-fluoro-L-phenylalanine show that protein-induced shifts can be observed in ¹⁹F NMR, highlighting its utility in studying molecular interactions. nih.govnih.gov
Interactive Data Table: Predicted ¹⁹F NMR Chemical Shifts
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |
| F-2 (ortho to Cl) | -110 to -130 | d (doublet) or dm (doublet of multiplets) |
| F-4 (para to side chain) | -105 to -125 | d (doublet) or dm (doublet of multiplets) |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Analysis of Molecular Vibrations and Functional Group Identification
In the solid state, amino acids exist as zwitterions, and the spectra of this compound will reflect this structure. The key vibrational modes are associated with the amino group (-NH₃⁺), the carboxylate group (-COO⁻), the aliphatic backbone, and the substituted aromatic ring. acs.orgoptica.org
Amino and Carboxylate Groups :
N-H Stretching : Broad absorption bands in the FT-IR spectrum between 2500-3200 cm⁻¹ are characteristic of the stretching vibrations of the ammonium (B1175870) group (-NH₃⁺) involved in strong hydrogen bonding.
-NH₃⁺ Bending : Asymmetric and symmetric deformation vibrations of the -NH₃⁺ group appear in the 1610-1660 cm⁻¹ and ~1500-1550 cm⁻¹ regions, respectively. researchgate.net
-COO⁻ Stretching : The asymmetric stretching of the carboxylate group is very intense in the IR spectrum, typically appearing around 1560-1600 cm⁻¹. The symmetric stretch appears as a strong band around 1400-1450 cm⁻¹.
Aromatic Ring Vibrations :
C-H Stretching : Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
C=C Stretching : Ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. nih.gov
C-F and C-Cl Stretching : The C-F stretching vibrations give rise to strong absorptions in the IR spectrum, typically in the 1100-1300 cm⁻¹ range. The C-Cl stretch is expected in the lower frequency region of the fingerprint, around 600-800 cm⁻¹.
Phenylalanine-Specific Modes : The strong Raman band around 1006 cm⁻¹ in phenylalanine, attributed to a ring breathing mode, would also be expected, though its position may be shifted by the halogen substituents. nih.gov
Interactive Data Table: Key Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
| N-H Stretch (-NH₃⁺) | 2500-3200 (broad) | Weak | Characteristic of zwitterions with H-bonding. |
| C=O Stretch (-COOH) | ~1730 | ~1730 | Present in non-zwitterionic (cationic) form. optica.org |
| -NH₃⁺ Asymmetric Bend | ~1630 | Weak | Often overlaps with other bands. |
| -COO⁻ Asymmetric Stretch | ~1580 | ~1580 | Strong in IR for zwitterionic form. researchgate.net |
| C=C Ring Stretch | ~1450-1600 | Strong | Multiple bands expected. |
| -COO⁻ Symmetric Stretch | ~1410 | ~1410 | Strong in IR for zwitterionic form. |
| C-F Stretch | 1100-1300 | Moderate | Strong in IR. |
| Ring Breathing Mode | ~1010 | Very Strong | Shifted from phenylalanine's 1006 cm⁻¹ peak. nih.gov |
| C-Cl Stretch | 600-800 | Moderate | In the fingerprint region. |
Intermolecular and Intramolecular Interaction Studies via Vibrational Shifts
The vibrational frequencies observed in the solid-state spectra of amino acids are highly sensitive to intermolecular forces, primarily hydrogen bonding. researchgate.netnih.gov The crystal lattice of DL-phenylalanine involves a complex network of hydrogen bonds between the ammonium group of one molecule and the carboxylate group of a neighboring molecule. nih.gov
These strong interactions are responsible for the significant broadening of the N-H stretching bands in the FT-IR spectrum. researchgate.net The precise frequencies of the -NH₃⁺ and -COO⁻ bending and stretching modes are also diagnostic of the strength and geometry of these hydrogen bonds. acs.org
The introduction of chlorine and fluorine atoms onto the phenyl ring can influence the crystal packing arrangement through steric effects and altered dipole moments. This change in crystal structure can, in turn, modify the hydrogen-bonding network. thermofisher.com Consequently, subtle shifts in the vibrational frequencies of the amino and carboxylate groups of this compound, when compared to unsubstituted DL-phenylalanine, can provide insights into these solid-state packing effects. Differences in the spectra between racemic (DL) and enantiopure (L or D) forms can also arise due to differences in crystal symmetry and hydrogen bonding. thermofisher.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The analysis reveals a distinct molecular ion peak and a predictable fragmentation pattern characteristic of its halogenated aromatic structure and amino acid side chain.
Under typical electron ionization (EI) conditions, the molecule is expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), this peak would appear as a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
The fragmentation of this compound is anticipated to proceed through several key pathways. A primary fragmentation event would be the loss of the carboxyl group (–COOH) as carbon dioxide, a common fragmentation for amino acids. Another significant fragmentation pathway likely involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic cation. The presence of halogen substituents on the phenyl ring also influences the fragmentation, with potential losses of chlorine and fluorine radicals or as neutral molecules like HCl and HF.
Table 1: Predicted Mass Spectrometry Data for this compound
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 235/237 | Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes) |
| [M-COOH]⁺ | 190/192 | Loss of the carboxyl group |
| [C₇H₄ClF₂]⁺ | 161/163 | Benzylic cation from Cα-Cβ cleavage |
| [M-Cl]⁺ | 200 | Loss of a chlorine radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound, particularly those associated with the substituted aromatic ring. The presence of the chromophoric phenyl group results in characteristic absorption bands in the UV region.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the benzene (B151609) ring. Phenylalanine itself typically displays absorption maxima around 258 nm. sielc.com The introduction of halogen substituents (chloro and difluoro) is likely to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). This is due to the influence of the halogens' lone pair electrons on the aromatic π system.
The electronic transitions are influenced by the conjugation of the phenyl ring. The specific positions of the chloro and fluoro groups at the 3, 2, and 4 positions, respectively, will modulate the energy of the electronic transitions.
Table 2: Predicted UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax) | Electronic Transition | Chromophore |
|---|---|---|
| ~200-220 nm | π → π* | Phenyl ring |
Application of X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography would reveal bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the molecular geometry. Furthermore, it would elucidate the packing of the molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding (involving the amino and carboxyl groups) and halogen bonding. For a DL-racemic mixture, the compound would crystallize in a centrosymmetric space group.
Table 3: Potential Crystallographic Parameters for this compound
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic symmetry of the unit cell |
| Space Group | The symmetry of the crystal lattice |
| Unit Cell Dimensions | The size and shape of the repeating unit |
| Bond Lengths & Angles | Precise molecular geometry |
Correlation of Experimental Spectroscopic Data with Computational Methods
Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental spectroscopic data. By modeling the molecular structure and properties of this compound, theoretical spectra can be generated and compared with experimental findings.
For mass spectrometry, computational methods can predict the stability of different fragment ions, helping to rationalize the observed fragmentation pattern. In UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption and the nature of the corresponding electronic transitions.
Regarding the solid-state structure, DFT calculations can be used to optimize the geometry of the molecule and predict its vibrational frequencies, which can be correlated with experimental infrared and Raman spectra. If crystallographic data were available, computational models could help in understanding the intermolecular forces that govern the crystal packing.
Table 4: Correlation of Experimental and Computational Spectroscopic Data
| Spectroscopic Technique | Experimental Data | Computational Prediction |
|---|---|---|
| Mass Spectrometry | Molecular ion and fragment m/z values | Relative energies and stabilities of ions |
| UV-Vis Spectroscopy | Absorption maxima (λmax) | Excitation energies and oscillator strengths |
Stereochemical Investigations of 3 Chloro 2,4 Difluoro Dl Phenylalanine
Importance of Stereochemistry in Biological Recognition and Activity
The three-dimensional structure of molecules is critical in biological systems, where interactions are highly specific, akin to a lock and key. longdom.org Most biological molecules, including enzymes, receptors, and nucleic acids, are themselves chiral. This inherent chirality means they interact differently with the enantiomers of a chiral compound. longdom.org For amino acids and their derivatives, this stereochemical specificity is crucial. planthealth.es
Living organisms predominantly utilize L-amino acids for protein synthesis, and enzymes involved in these processes are stereoselective, meaning they will only recognize and process the L-form. planthealth.es Consequently, the D- and L-enantiomers of a synthetic amino acid like 3-Chloro-2,4-difluoro-DL-phenylalanine are expected to have vastly different biological activities. One enantiomer (the eutomer) may elicit the desired therapeutic or biological effect, while the other (the distomer) could be inactive or even produce unwanted or toxic effects. longdom.org
The introduction of halogen atoms, such as chlorine and fluorine, into the phenylalanine structure can further influence its biological profile by altering properties like lipophilicity, acidity, and molecular conformation. beilstein-journals.orgnih.gov Fluorine, in particular, can modulate basicity, geometry, and bioavailability. beilstein-journals.orgnih.gov These modifications, combined with the inherent chirality of the molecule, create a complex interplay that determines how each stereoisomer interacts with biological targets. Therefore, studying the individual D- and L-enantiomers is essential for understanding their pharmacological and physiological implications.
Enantiomeric Resolution Techniques for DL-Mixtures
Synthesizing a chiral molecule like 3-Chloro-2,4-difluoro-phenylalanine from achiral starting materials typically results in a racemic mixture, which is an equal 50:50 mixture of the D- and L-enantiomers. libretexts.org Since enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their separation, a process known as resolution, requires specialized techniques. libretexts.org
Chiral chromatography is a powerful and widely used technique for separating enantiomers and assessing the enantiomeric purity of a sample. Chiral High-Performance Liquid Chromatography (HPLC) is a prominent method within this category. researchgate.net The separation is achieved by using a chiral stationary phase (CSP), which is a column packing material that is itself chiral.
The principle behind chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral selector of the CSP. Because diastereomers have different physical and chemical properties, they interact with the stationary phase to different extents, leading to different retention times and, thus, separation. sigmaaldrich.com Various types of CSPs are available, including those based on polysaccharides (like amylose), proteins, cyclodextrins, and macrocyclic glycopeptides (such as teicoplanin). researchgate.netnih.govnih.gov The choice of CSP and the mobile phase composition are critical for achieving optimal separation. researchgate.net For fluorinated phenylalanine derivatives, methods using teicoplanin-based or cyclodextrin-based CSPs have proven effective. researchgate.netnih.gov
Table 1: Representative Chiral HPLC Conditions for Phenylalanine Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Stationary Phase | Teicoplanin-based | Ristocetin-based |
| Separation Mode | Reversed-Phase | Reversed-Phase |
| Mobile Phase | Acetonitrile/Water (75/25, v/v) | Acetonitrile/Water (60/40, v/v) |
| Temperature | 23 °C | 23 °C |
| Detection | UV (e.g., 210 nm) | UV (e.g., 210 nm) |
| Typical Resolution (Rs) | > 1.5 | > 2.5 |
This table presents typical starting conditions for the separation of phenylalanine enantiomers, based on published methods for similar compounds. researchgate.net Optimization would be required for this compound.
A classical and often large-scale method for resolving racemic mixtures of amino acids is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic mixture, which contains an acidic (carboxylic acid) or basic (amine) functional group, with a single, pure enantiomer of a chiral resolving agent. libretexts.org
For a racemic amino acid like this compound, a chiral base (e.g., brucine, strychnine, or 1-phenylethanamine) can be used to form two different diastereomeric salts: (L-acid • D-base) and (D-acid • D-base). libretexts.orglibretexts.org These diastereomers are not mirror images and therefore have different solubilities in a given solvent. libretexts.org Through a process of fractional crystallization, the less soluble diastereomeric salt will crystallize out of the solution first, allowing it to be separated by filtration. nih.gov The more soluble diastereomer remains in the mother liquor. After separation, the pure enantiomers of the amino acid can be recovered from their respective diastereomeric salts by treatment with an acid or base to break the salt bond and remove the resolving agent. wikipedia.org
Absolute Configuration Determination and Chirality Assignment
After resolving the racemic mixture, it is crucial to determine the absolute configuration of each separated enantiomer—that is, the actual three-dimensional arrangement of its atoms at the chiral center. wikipedia.org This allows for the assignment of the correct stereochemical descriptor, either D/L or R/S.
Several powerful analytical techniques can be used for this purpose. X-ray crystallography is considered the gold standard for determining absolute configuration. wikipedia.org This method involves analyzing the diffraction pattern of X-rays passing through a single crystal of the pure enantiomer. ed.ac.uk Under specific conditions (anomalous dispersion), the technique can distinguish between the two enantiomers and provide an unambiguous assignment of the absolute stereostructure. thieme-connect.deresearchgate.net
Another increasingly popular technique is Vibrational Circular Dichroism (VCD) . VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov Enantiomers produce VCD spectra that are mirror images of each other (equal in intensity but opposite in sign). uit.no By comparing the experimentally measured VCD spectrum with spectra predicted by quantum mechanical calculations for a known (e.g., R or S) configuration, the absolute configuration of the sample can be determined. nih.govrsc.orgschrodinger.com This method is particularly useful as it can be performed on samples in solution. schrodinger.com
Impact of Stereoisomerism on Molecular Conformation and Dynamics
The stereochemistry at the chiral center influences not only how a molecule interacts with other chiral objects but also its own preferred three-dimensional shape (conformation) and flexibility (dynamics). The introduction of fluorine atoms to the phenyl ring of phenylalanine can significantly impact these properties. nih.gov
Fluorine is highly electronegative and can alter the electron distribution of the aromatic ring, which in turn affects intramolecular and intermolecular interactions. beilstein-journals.org Studies on fluorinated phenylalanine dimers have shown that the position of the fluorine atom (ortho-, meta-, or para-) influences the geometry of interactions between the phenyl rings. mpg.de These subtle changes in non-covalent interactions can lead to different preferred conformations for the D- and L-isomers, especially when they are part of a larger structure like a peptide. canterbury.ac.nz
Molecular dynamics simulations of peptides containing D-amino acids have shown that their conformational preferences can deviate from the simple mirror-image behavior of their L-counterparts, particularly due to interactions with neighboring chiral residues. nih.gov For 3-Chloro-2,4-difluoro-phenylalanine, the specific substitution pattern of the halogens will create a unique electrostatic potential on the aromatic ring, which, combined with the stereochemistry at the alpha-carbon, dictates its conformational landscape and how it will present itself to a biological target. nih.govnih.gov
Comparative Studies of D- and L-Enantiomers in Research Contexts
In research, comparing the properties and activities of pure D- and L-enantiomers provides valuable insights. For fluorinated phenylalanine analogs, such studies are common, particularly in the development of therapeutic agents and diagnostic tools like Positron Emission Tomography (PET) imaging agents. beilstein-journals.org
Studies on other fluorinated amino acids have shown significant differences between the enantiomers. For example, in the context of PET imaging for brain tumors, the D-isomer of 4-borono-2-¹⁸F-fluoro-phenylalanine (¹⁸F-FBPA) showed a significantly higher tumor-to-normal brain tissue ratio compared to its L-isomer. nih.gov This was attributed to the D-isomer having lower uptake in normal tissues and a faster clearance rate from the blood. nih.gov
Table 2: Comparative Properties of D- vs. L-Isomers of ¹⁸F-FBPA in a Rat Glioma Model
| Isomer | Tumor Uptake | Normal Brain Uptake | Tumor-to-Brain Ratio (TBR) |
|---|---|---|---|
| L-¹⁸F-FBPA | Higher | Higher | 1.45 |
| D-¹⁸F-FBPA | Lower | Lower | 6.93 |
Data adapted from a comparative PET study in a rat brain glioma model, illustrating the differential behavior of enantiomers. nih.gov
Such findings highlight that D-amino acids are not merely inactive counterparts to L-amino acids. Their distinct biological profiles—including differences in transport, metabolism, and target interaction—can be exploited for specific applications. nih.govnih.gov For this compound, it would be expected that its D- and L-enantiomers would also exhibit unique biological and pharmacokinetic properties, making their individual synthesis and evaluation a critical step in any research or development program.
Biological and Pharmacological Research Endeavors
Investigation into Receptor Interactions and Binding Affinity Modulation
Research into the receptor interactions of halogenated phenylalanine analogs has revealed significant insights into how substitutions on the phenyl ring influence binding affinity and selectivity. Studies have particularly focused on the L-type amino acid transporter 1 (LAT1), a transmembrane protein responsible for transporting large neutral amino acids.
Halogen binding in protein-ligand complexes can substantially enhance binding affinity, with this effect being more pronounced with larger halogen substituents. For instance, halogen groups at the meta-position (position 3) of the benzene (B151609) ring in phenylalanine derivatives have been shown to increase LAT1 affinity. The inhibitory effect on LAT1 correlates with the size of the halogen, following the trend: fluorine (F) < chlorine (Cl) < bromine (Br) < iodine (I). nih.gov This suggests that the chloro group at the 3-position in 3-Chloro-2,4-difluoro-DL-phenylalanine would contribute positively to its interaction with LAT1.
Furthermore, the position of the halogen is critical. An iodo group at the ortho-position (position 2) has been found to increase affinity for LAT1 without altering the affinity for the related transporter LAT2, suggesting a pathway to achieving selective affinity. nih.gov The presence of a fluorine atom at the 2-position in the target compound could similarly influence its selectivity profile. A homology model of LAT1 suggests that lipophilic groups at the 3-position of phenylalanine analogs enhance binding affinity by interacting with a hydrophobic subpocket within the transporter. nih.gov
In the context of other receptors, derivatives of phenylalanine have been investigated for their modulatory effects on human α1-glycine receptors (α1-GLYRs), which are known to play a role in conditions like epilepsy. nih.gov Additionally, studies on gonadotropin-releasing hormone (GnRH) peptides have shown that the introduction of D-phenylalanine can improve GnRH receptor binding affinities. nih.gov While not directly involving this compound, these findings highlight the broad potential of substituted phenylalanine analogs to modulate various receptor systems.
Table 1: Influence of Halogen Substitution on LAT1 and LAT2 Inhibition
| Halogen Position and Type | Effect on LAT1 Inhibition | Effect on LAT2 Inhibition |
|---|---|---|
| Position 3 | Increases with halogen size (F < Cl < Br < I) nih.gov | Increases with halogen size (F < Cl < Br < I) nih.gov |
| Position 2 | Increases with larger halogens (e.g., Iodine) nih.gov | Relatively constant regardless of halogen size nih.gov |
| Position 4 | Less significant impact compared to positions 2 and 3 nih.gov | Less significant impact compared to positions 2 and 3 nih.gov |
Role as Potential Enzyme Inhibitors and their Mechanisms of Action
Halogenated amino acids and their derivatives are being explored as potential inhibitors of various enzymes due to the unique electronic properties conferred by halogen atoms. The introduction of fluorine, in particular, can alter the substrate's reactivity and binding characteristics.
One area of investigation is the inhibition of tryptophan hydroxylase-1 (TPH1), a key enzyme in serotonin (B10506) synthesis. Quantitative structure-activity relationship (QSAR) studies on phenylalanine derivatives as TPH1 inhibitors have been conducted to understand the structural requirements for potent inhibition. nih.gov
In the context of bacterial enzymes, derivatives of 1,3,4-thiadiazole (B1197879) sulfonamides have been studied as inhibitors of the unsaturated fatty acid synthase FabX in Helicobacter pylori. In these studies, halogen substituents on a phenyl ring played a significant role, with inhibitory activity increasing with the atomic radius of the halogen (I > Br > Cl). acs.org This suggests that the chloro group in this compound could contribute to inhibitory activity against certain bacterial enzymes.
Flavin-dependent halogenases are enzymes that catalyze the halogenation of substrates. The mechanism involves the oxidation of a halide ion to a hypohalous acid, which then acts as the halogenating agent. rsc.org While this relates to the enzymatic synthesis of halogenated compounds, understanding these mechanisms can provide insights into designing inhibitors for other enzymes.
Furthermore, molecular docking studies have explored 3-phenyl-β-alanine-based oxadiazole analogs as inhibitors of carbonic anhydrase II (CA-II). These studies revealed that the compounds could block the enzyme's biological activity by fitting into the entrance of the active site and forming hydrogen bonds with key residues. nih.gov
Assessment of Anticonvulsant and Anti-inflammatory Activities in Derivative Studies
Derivatives of phenylalanine have shown promise in preclinical studies for their anticonvulsant and anti-inflammatory properties. The presence of halogen atoms can significantly influence these activities.
Anticonvulsant Activity:
Studies on various substituted phenylalanine derivatives have demonstrated their potential as anticonvulsant agents. For instance, certain phenylalanine derivatives have been shown to modulate human α1-glycine receptors, which are implicated in epilepsy, and have demonstrated protective effects in strychnine-induced seizure models in rats. nih.gov
In other research, new series of 1-substituted-7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinolines were synthesized and evaluated for their anticonvulsant activity, with some compounds showing potency comparable to the reference drug phenytoin. tubitak.gov.tr Furthermore, a study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides revealed that derivatives with 3-CF₃ and 3-OCF₃ substituents on the phenyl ring exhibited broad-spectrum anticonvulsant activity in various seizure models. mdpi.com Structure-activity relationship (SAR) studies on quinazoline (B50416) derivatives also indicated that electron-withdrawing groups, such as halogens, at the 4-position of a phenyl ring enhanced anticonvulsant activity. mdpi.com
Anti-inflammatory Activity:
The anti-inflammatory potential of fluorinated amino acids and their derivatives is an active area of research. Fluorinated peptide biomaterials are being developed, and in some cases, have been used to encapsulate anti-inflammatory drugs. nih.gov Molecular docking studies of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have suggested their potential as anti-Parkinsonian agents, which can be linked to neuro-inflammatory processes. asiapharmaceutics.info
Table 2: Anticonvulsant Activity of Selected Phenylalanine Derivatives
| Compound Series | Key Structural Feature | Seizure Model | Outcome |
|---|---|---|---|
| Phenylalanine derivatives | Biphenyl and phenylbenzyl analogues | Strychnine-induced seizures nih.gov | Moderate protection observed nih.gov |
| 1,2,4-Triazolo[4,3-a]quinolines | 1-substituted-7-methoxy-5-phenyl | Maximal Electroshock (MES) tubitak.gov.tr | ED₅₀ of 9.2 mg/kg for the most potent compound tubitak.gov.tr |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | 3-CF₃ and 3-OCF₃ substitutions | MES, scPTZ, 6 Hz models mdpi.com | Broad-spectrum activity observed mdpi.com |
| Quinazoline derivatives | 4-bromo, 4-chloro, 4-fluoro substitutions | scPTZ, MES mdpi.com | Electron-withdrawing groups enhanced activity mdpi.com |
Exploration of Antimicrobial Activities, including Antifungal and Antibacterial Properties
The incorporation of halogenated amino acids into peptides and other molecules is a strategy being explored for the development of new antimicrobial agents. Halogenation can enhance the bioactivity and specificity of these compounds. nih.govacs.org
Antibacterial and Antifungal Properties:
A study on linear cationic tripeptides incorporating modified hydrophobic amino acids, including halogenated ones, showed high activity against several pathogenic bacteria and fungi, with a particularly strong effect against fungal strains. nih.govacs.org The introduction of fluorine atoms or fluorine-containing groups into amino acids has been shown to result in compounds with potential as antibacterial agents. researchgate.net Only one naturally occurring fluorine-containing amino acid, 4-fluoro-L-threonine, has been identified, and it exhibits broad-spectrum antibacterial activity.
Cationic surfactants based on phenylalanine have also been investigated for their antibacterial properties. mdpi.com Furthermore, sulfonamide derivatives containing amino acids have demonstrated both antibacterial and antifungal activity. who.int Peptides designed on a phenylalanine heptad repeat, when substituted with proline, have shown improved antibacterial properties against drug-resistant strains. researchgate.net The introduction of L-phenylalanine into the antimicrobial peptide protonectin was found to enhance its selective antibacterial activity against Gram-positive bacteria. nih.gov
Table 3: Antimicrobial Potential of Halogenated and Phenylalanine-Containing Compounds
| Compound Type | Target Organisms | Key Findings |
|---|---|---|
| Linear cationic tripeptides with halogenated amino acids | Pathogenic bacteria and fungi nih.govacs.org | High activity, especially against fungal strains nih.govacs.org |
| 4-fluoro-L-threonine | Bacteria | Broad-spectrum antibacterial activity |
| Phenylalanine-based cationic surfactants | Bacteria mdpi.com | Investigated for antibacterial properties mdpi.com |
| Amino acid-containing sulfonamides | Bacteria and fungi who.int | Demonstrated antibacterial and antifungal activity who.int |
| Phenylalanine heptad repeat peptides | Drug-resistant bacteria researchgate.net | Proline substitution improved antibacterial properties researchgate.net |
| Phenylalanine-substituted protonectin | Gram-positive bacteria nih.gov | Enhanced selective antibacterial activity nih.gov |
Studies on Neuroprotective Effects and Neurological System Modulation
Halogenated derivatives of L-phenylalanine have been identified as a novel class of neuroprotective agents. These compounds have shown promise in both in vitro and in vivo models of brain ischemia. nih.govpsu.edu
The neuroprotective mechanism of these derivatives is thought to be linked to their potent antiglutamatergic activity. They can depress excitatory glutamatergic synaptic transmission through a combination of presynaptic and postsynaptic mechanisms. nih.govpsu.edu For example, 3,5-dibromo-L-tyrosine (DBrT), a halogenated derivative of L-phenylalanine, has been shown to significantly reduce infarct volume and neurological deficits in a rat model of stroke. nih.govpsu.edu The IC₅₀ values for DBrT and 3,5-diiodo-L-tyrosine (DIT) in depressing the frequency of AMPA/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs) were found to be 127.5 µmol/L and 104.6 µmol/L, respectively. nih.gov
Furthermore, phenylalanine derivatives have been investigated for their potential to offer neuroprotection against toxins like 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease. nih.gov In other studies, novel 1,4-dihydropyridine (B1200194) derivatives have demonstrated neuroprotective properties against toxicity induced by oxidative stress and tau hyperphosphorylation, which are hallmarks of Alzheimer's disease. mdpi.com
Structure-Activity Relationship (SAR) Studies of Halogenated Phenylalanine Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For halogenated phenylalanine analogues, SAR studies have provided valuable insights for designing compounds with enhanced potency and selectivity.
As discussed in section 5.1, the position and size of halogen substituents on the phenyl ring of phenylalanine analogues significantly impact their affinity and selectivity for the L-type amino acid transporter 1 (LAT1). nih.gov Specifically, larger halogens at the 3-position increase affinity for both LAT1 and LAT2, while a large halogen at the 2-position selectively enhances affinity for LAT1. nih.gov
In the context of anticonvulsant activity, SAR studies of quinazoline derivatives have shown that electron-withdrawing groups, including halogens, at the para-position of the phenyl ring lead to higher activity compared to meta- or di-substituted analogues. mdpi.com For HIV-1 capsid binders based on phenylalanine-containing peptidomimetics, the phenylalanine core has been identified as crucial for maintaining antiviral activity. mdpi.com
SAR studies on 1,3,4-thiadiazole sulfonamide-based inhibitors of H. pylori FabX revealed that inhibitory activity increased with the atomic radius of the halogen substituent (I > Br > Cl). acs.org These findings collectively underscore the importance of the type, position, and number of halogen substituents in determining the pharmacological profile of phenylalanine analogues.
In Silico Molecular Docking and Computational Bioactivity Prediction
In silico methods, such as molecular docking and computational bioactivity prediction, are powerful tools for investigating the potential interactions of molecules with biological targets and for predicting their pharmacological activities.
Molecular docking studies have been employed to investigate substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as potential inhibitors of the monoamine oxidase-B (MAO-B) enzyme, which is a target for anti-Parkinsonian drugs. These studies have shown that many of these derivatives have higher binding affinities for the MAO-B enzyme compared to standard inhibitors. asiapharmaceutics.info
In another study, molecular docking was used to explore the binding of 3-phenyl-β-alanine-based oxadiazole analogues to carbonic anhydrase II (CA-II). The results indicated that these compounds could fit into the active site of the enzyme, thereby blocking its activity. nih.gov Similar in silico approaches have been used to study pyrrole (B145914) derivatives as potential dual inhibitors of enoyl ACP reductase and DHFR enzymes. mdpi.com
For phenylalanine derivatives as TPH1 inhibitors, a combination of ligand-based and structure-based methods, including 3D-QSAR and pharmacophore modeling, has been used to elucidate the essential structural features for inhibitory activity. nih.gov These computational approaches provide valuable information for the rational design and virtual screening of novel, more potent inhibitors.
Despite a comprehensive search of available scientific literature, no specific cell-based assays or in vitro efficacy studies for the compound This compound have been identified.
Research on halogenated derivatives of phenylalanine is an active area of investigation, with studies often focusing on the impact of substituting fluorine, chlorine, and other halogens onto the phenyl ring of the amino acid. These modifications can significantly alter the compound's physicochemical properties, such as its size, electronegativity, and lipophilicity. Such changes, in turn, can influence how these amino acid analogs are recognized and processed by cellular machinery, potentially leading to novel biological activities.
General research into fluorinated and chlorinated phenylalanine analogs explores their potential incorporation into peptides and proteins to enhance stability or modulate biological function. Scientists also investigate these compounds for their potential as enzyme inhibitors or as tools to probe biological processes. However, specific and detailed research findings from cell-based assays, including data on tested cell lines, specific assay types (e.g., cytotoxicity, proliferation, or target-based assays), and efficacy metrics such as IC50 values, are not publicly available for this compound itself.
Consequently, a data table summarizing such findings cannot be provided at this time due to the absence of published research in this specific area. Further investigation and publication in peer-reviewed scientific journals would be necessary to elucidate the in vitro efficacy and cellular effects of this particular compound.
Metabolic Pathways and Biotransformation Studies
General Principles of Fluorinated and Chlorinated Organic Compound Metabolism
The metabolism of halogenated organic compounds is dictated by the nature and position of the halogen substituents on the molecule. The carbon-fluorine (C-F) bond is the strongest covalent bond in organic chemistry, which often increases metabolic stability. nih.govnih.gov However, fluorinated compounds are not metabolically inert. nih.gov Halogenation can alter a drug's pharmacokinetics by changing its solubility, lipophilicity, and metabolic stability. researchgate.net
Metabolic pathways for fluorinated and chlorinated compounds can involve several types of reactions:
Oxidative Metabolism: Often mediated by cytochrome P450 enzymes, this can lead to hydroxylation of the aromatic ring.
Dehalogenation: This can occur through oxidative, reductive, or hydrolytic mechanisms. Reductive dehalogenation is more common for chlorinated compounds than for fluorinated ones under anaerobic conditions.
Conjugation: Following initial oxidative reactions (Phase I), the resulting metabolites can be conjugated with endogenous molecules like glutathione or glucuronic acid (Phase II) to increase water solubility and facilitate excretion. nih.gov
The introduction of fluorine can also influence the folding properties and proteolytic stability of peptides and proteins, an effect that depends on the specific position and number of halogen atoms. nih.gov
Enzymatic Biotransformation of Phenylalanine Derivatives by Mammalian and Microbial Systems
Phenylalanine is an essential aromatic amino acid that serves as a building block for proteins and a precursor for numerous biologically active compounds. nih.gov Its metabolism is well-characterized and involves several key enzymatic pathways. In mammals, the primary route of phenylalanine catabolism is its irreversible hydroxylation to tyrosine, a reaction catalyzed by phenylalanine hydroxylase. creative-proteomics.com
Microbial systems, such as yeast and bacteria, also possess robust pathways for metabolizing aromatic amino acids. nih.govresearchgate.net These pathways can be harnessed for biotechnological applications, such as the synthesis of valuable compounds. oup.commdpi.com For example, the Ehrlich pathway in yeast transforms aromatic amino acids into various flavor and aroma compounds. mdpi.com The biotransformation of phenylalanine derivatives in microbes can lead to products like phenylacetic acid, phenylethanol, and other derivatives depending on the microbial strain and culture conditions. nih.govmdpi.com
Role of Cytochrome P450 Enzymes and Monooxygenases
The cytochrome P450 (CYP450) superfamily of enzymes is central to the Phase I metabolism of a vast array of xenobiotics, including halogenated compounds. nih.govnih.gov These heme-containing monooxygenases are predominantly found in the liver and are responsible for catalyzing oxidative reactions. openanesthesia.org For an aromatic compound like 3-Chloro-2,4-difluoro-DL-phenylalanine, CYP450 enzymes are the primary candidates for initiating metabolism.
Key functions of CYP450 in the biotransformation of such compounds include:
Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the phenyl ring. This is a common metabolic route for aromatic compounds.
Oxidative Dehalogenation: This process can lead to the removal of chlorine or fluorine atoms, often resulting in the formation of reactive intermediates.
Metabolite Activation/Deactivation: CYP450-mediated metabolism can detoxify a compound or, in some cases, convert it into a more reactive or toxic metabolite. acnp.orgmdpi.com
The specific CYP isoforms involved (e.g., CYP1A2, CYP2C9, CYP3A4) determine the rate and profile of metabolism, which can vary significantly between individuals due to genetic polymorphisms. nih.govacnp.org
| Enzyme System | Metabolic Phase | Primary Function | Potential Reactions for this compound |
|---|---|---|---|
| Cytochrome P450 (CYP450) | Phase I | Oxidation, Hydroxylation, Dehalogenation | Aromatic hydroxylation, Oxidative dechlorination/defluorination |
| Glutathione S-Transferases (GSTs) | Phase II | Conjugation with glutathione | Detoxification of electrophilic metabolites formed in Phase I |
| UDP-Glucuronosyltransferases (UGTs) | Phase II | Conjugation with glucuronic acid | Glucuronidation of hydroxylated metabolites |
| Sulfotransferases (SULTs) | Phase II | Conjugation with sulfate | Sulfation of hydroxylated metabolites |
Involvement of Glutathione S-Transferases in Detoxification Pathways
Glutathione S-transferases (GSTs) are a critical family of Phase II detoxification enzymes. nih.gov Their primary role is to catalyze the conjugation of the endogenous antioxidant glutathione (GSH) with electrophilic compounds. nih.govnih.gov Electrophiles can be the parent xenobiotic itself or, more commonly, reactive metabolites generated during Phase I metabolism by CYP450 enzymes.
For a compound like this compound, GSTs would likely be involved in the detoxification of electrophilic intermediates. For instance, if CYP450-mediated oxidation or dehalogenation results in the formation of an epoxide or a quinone-type structure, these reactive species can be neutralized by conjugation with GSH. This process renders the metabolite more water-soluble and facilitates its elimination from the body, typically via bile or urine. nih.gov
Influence of Halogen Substituents on Metabolic Stability and Biotransformation Kinetics
The presence, type, and position of halogen atoms on a phenylalanine ring significantly impact its metabolic fate. researchgate.netencyclopedia.pub Halogenation can alter the electronic properties of the aromatic ring, making it more or less susceptible to enzymatic attack.
Fluorine: Due to its high electronegativity and the strength of the C-F bond, fluorine substitution often blocks metabolic "soft spots," leading to increased metabolic stability and a longer biological half-life. nih.gov However, it can also direct metabolism to other sites on the molecule.
Chlorine: The C-Cl bond is weaker than the C-F bond, making it more susceptible to both oxidative and reductive dehalogenation. Its presence can create an electrophilic site on the aromatic ring, potentially leading to conjugation reactions.
Substitution Pattern: The specific positions of the halogens (2,4-difluoro and 3-chloro) create a unique electronic and steric profile. This pattern will influence how the molecule docks into the active sites of metabolic enzymes like CYP450s, thereby determining which metabolic pathways are favored. For example, halogenation has been shown to affect the cis/trans equilibrium of some molecules, which can impact their biological activity. nih.gov
Identification of Metabolites and Elucidation of Metabolic Pathways
While specific metabolic studies on this compound are not extensively documented in public literature, its metabolic pathways can be predicted based on studies of structurally similar compounds, such as 3-chloro-4-fluoroaniline. nih.govresearchgate.net
For 3-chloro-4-fluoroaniline, metabolism in rats was found to be rapid and extensive. The major metabolic transformations observed were: nih.govresearchgate.net
N-acetylation of the amino group.
Aromatic hydroxylation .
O-sulfation and O-glucuronidation of the hydroxylated metabolites.
Based on these findings and general metabolic principles, the predicted metabolic pathways for this compound would likely involve:
Phase I Metabolism: Primarily aromatic hydroxylation at the position ortho to the alanine side chain (position 5 or 6), catalyzed by CYP450 enzymes. Oxidative dehalogenation, particularly of the chlorine atom, is also a possibility.
Phase II Metabolism: The resulting hydroxylated metabolites would then undergo conjugation with glucuronic acid or sulfate to form water-soluble glucuronide and sulfate conjugates, which are then excreted. The amino group of the phenylalanine side chain could also be a site for N-acetylation.
In Vitro and In Vivo Metabolic Profiling Methodologies
The elucidation of metabolic pathways relies on a combination of in vitro and in vivo experimental models. These methodologies are essential for identifying metabolites and understanding the enzymes responsible for their formation.
In Vitro Methodologies: These methods use subcellular fractions or cells to simulate metabolism in a controlled environment. Common systems include:
Liver Microsomes: Vesicles of endoplasmic reticulum containing a high concentration of CYP450 enzymes, used to study Phase I oxidative metabolism.
Hepatocytes: Intact liver cells that contain a full complement of both Phase I and Phase II enzymes, providing a more complete picture of metabolism.
Recombinant Enzymes: Specific human CYP or other metabolic enzymes expressed in cell lines, used to pinpoint which specific enzyme is responsible for a particular metabolic reaction.
In Vivo Methodologies: These studies involve administering the compound to laboratory animals (e.g., rats) to understand its absorption, distribution, metabolism, and excretion (ADME) profile in a whole-organism context. nih.gov Samples of urine, feces, and blood are collected over time and analyzed for the presence of the parent compound and its metabolites.
A combination of advanced analytical techniques is crucial for both in vitro and in vivo studies. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (MS/MS) is the primary tool for separating, detecting, and identifying metabolites. nih.gov For halogenated compounds, techniques like ¹⁹F-NMR spectroscopy and inductively coupled plasma mass spectrometry (ICP-MS) can provide specific detection and quantification of fluorine- and chlorine-containing metabolites. nih.govresearchgate.net
Advanced Applications in Biomedical and Chemical Research
Peptide Engineering and Design
The incorporation of non-canonical amino acids like 3-Chloro-2,4-difluoro-DL-phenylalanine into peptide structures is a key strategy in peptide engineering. The halogenated phenyl side chain can introduce novel properties that are not achievable with natural amino acids.
The introduction of this compound into a peptide sequence can significantly influence its physicochemical characteristics. The presence of fluorine and chlorine atoms can alter the electronic and steric properties of the peptide backbone and side chains. This modification can lead to enhanced proteolytic stability, as the unnatural amino acid may not be recognized by proteases. Furthermore, the conformational preferences of the peptide can be modulated due to the specific interactions and steric constraints imposed by the halogenated ring, potentially leading to more defined secondary structures. These conformational changes can, in turn, affect the peptide's binding affinity and selectivity for its target receptors. While specific studies on this compound are limited, related research on halogenated phenylalanine analogs has demonstrated their utility in stabilizing peptide structures and enhancing receptor interactions.
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability and oral bioavailability. This compound can serve as a valuable building block in the synthesis of peptidomimetics. Its rigid, substituted aromatic ring can be used to create scaffolds that mimic the spatial arrangement of critical amino acid residues in a peptide's binding epitope. This approach allows for the design of smaller, more drug-like molecules that retain the biological activity of the parent peptide but with enhanced therapeutic potential.
Development of Enzyme Probes and Mechanism-Based Inhibitors
The unique electronic properties of the 3-chloro-2,4-difluorophenyl group make this amino acid a candidate for the development of specialized tools for studying enzyme mechanisms. The halogen atoms can act as probes, allowing for spectroscopic or crystallographic studies of enzyme-ligand interactions. Moreover, this derivative could be incorporated into mechanism-based inhibitors, which are unreactive compounds that are converted into a reactive species by the target enzyme's catalytic machinery, leading to irreversible inhibition. The specific electronic and steric nature of the substituted phenyl ring could be exploited to design highly selective inhibitors for particular enzymes.
Contribution to Novel Therapeutic Agent Design and Drug Discovery
The structural features of this compound make it an attractive component in the design of new therapeutic agents across various disease areas.
In the field of oncology, the development of targeted therapies is a major focus. The incorporation of this compound into small molecules or peptides could lead to novel anticancer agents. For instance, it could be part of a molecule designed to inhibit specific protein-protein interactions that are crucial for cancer cell proliferation or survival. While direct studies on this compound's efficacy in cancer cell lines are not widely reported, the broader class of halogenated phenylalanine derivatives has been explored in the development of novel anti-cancer therapies.
There is a continuous need for new anti-infective agents to combat drug-resistant pathogens. The unique structural and electronic properties of this compound could be harnessed to design novel antimicrobial or antiviral compounds. For example, it could be incorporated into peptides or small molecules that disrupt microbial cell membranes or inhibit essential viral or bacterial enzymes. Research into other chlorinated and fluorinated compounds has shown promise in developing agents with antibacterial and antiviral activities. latamjpharm.orgnih.gov
Role as a Building Block in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique used to synthesize a vast number of different but structurally related molecules, known as a chemical library. This approach is instrumental in drug discovery and materials science for identifying compounds with desired properties. This compound serves as a specialized building block in the creation of these libraries, particularly for peptide and peptidomimetic collections. americanpeptidesociety.orgnih.gov
The incorporation of this non-canonical amino acid into peptide sequences introduces significant diversity due to its unique substitution pattern on the phenyl ring. The presence of chlorine and fluorine atoms influences the electronic properties, hydrophobicity, and conformational preferences of the resulting peptides. nih.gov These modifications can lead to enhanced biological activity, improved stability against enzymatic degradation, and altered binding affinities to biological targets. nih.gov
Researchers utilize solid-phase peptide synthesis (SPPS) as a primary method for constructing peptide libraries. In this process, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The "split-mix" synthesis strategy is a common combinatorial approach where a batch of resin beads is split into multiple portions, a different amino acid is coupled to each portion, and then all portions are recombined. nih.gov By including this compound as one of the building blocks in this process, a vast library of peptides, each containing this unique residue at various positions, can be generated efficiently.
Table 1: Key Attributes of this compound in Library Synthesis
| Attribute | Impact on Chemical Libraries |
| Halogenation (Cl, F) | Modulates electronic and steric properties, influencing molecular interactions. |
| Difluoro Substitution | Can enhance binding affinity and metabolic stability. nih.gov |
| Chloro Substitution | Introduces a site for potential further chemical modification. |
| Non-canonical Structure | Increases the chemical diversity of the library beyond natural amino acids. |
The resulting libraries can then be screened against biological targets, such as enzymes or receptors, to identify "hit" compounds with high affinity and specificity. The unique halogenation pattern of this compound can be a critical factor in the success of these screenings, as it allows for fine-tuning of the molecular interactions between the peptide and its target.
Chemical Biology Tool Development for Interrogating Biological Systems
Chemical biology aims to understand and manipulate biological systems using chemical tools. mskcc.org this compound can be incorporated into the design of such tools, including molecular probes, to investigate complex biological processes. mskcc.orgnih.gov These probes are small molecules designed to interact with specific biological targets and report on their presence, activity, or environment, often through fluorescence or other detectable signals. rsc.orgnih.gov
The distinct spectroscopic properties that can arise from the halogenated phenyl ring make this amino acid a candidate for the development of novel probes. For instance, the fluorine atoms can be utilized for ¹⁹F-NMR (Nuclear Magnetic Resonance) studies, a powerful technique for probing molecular interactions and conformational changes in proteins and other biomolecules without the background noise present in traditional ¹H-NMR.
Furthermore, the chloro and fluoro substituents can influence the local environment of a fluorophore when this compound is incorporated into a peptide-based probe. This can lead to changes in fluorescence intensity or wavelength, providing a mechanism for sensing specific biological events, such as protein-protein interactions or changes in the polarity of the cellular environment.
Table 2: Potential Applications in Chemical Biology Tool Development
| Application | Role of this compound |
| ¹⁹F-NMR Probes | The two fluorine atoms serve as sensitive reporters for structural and dynamic studies of biomolecules. |
| Fluorescent Probes | Can be used to modulate the properties of an attached fluorophore to create sensors for specific biological analytes or events. rsc.orgnih.gov |
| Photoaffinity Labeling | The halogenated ring can be a precursor for generating reactive species upon photoactivation, allowing for covalent labeling of binding partners. |
| Enzyme Activity Probes | Incorporation into a substrate sequence can be used to study enzyme specificity and mechanism. chemimpex.com |
While specific, published examples detailing the extensive use of this compound in these advanced applications are not widespread, the principles of combinatorial chemistry and chemical biology tool development strongly support its utility. The well-established impact of halogenated amino acids, in general, provides a solid foundation for the continued exploration of this particular compound in creating novel research tools and diverse chemical libraries. nih.gov
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach to predict the geometry, energy, and reactivity of molecules.
HOMO-LUMO Gap Analysis and Electron Excitation
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electron excitation. A smaller gap generally suggests higher reactivity. nih.gov Without specific DFT calculations for 3-Chloro-2,4-difluoro-DL-phenylalanine, the precise energy values and the nature of its electronic transitions remain undetermined.
Molecular Electrostatic Potential (MEP) Surface Analysis and Reactive Site Prediction
An MEP surface map illustrates the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This analysis is crucial for predicting how a molecule will interact with other molecules, including biological targets. For this compound, an MEP analysis would pinpoint the reactive sites, guided by the electronegativity of the chlorine and fluorine atoms and the delocalized electrons of the phenyl ring, but specific published maps are not available.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
MD simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic behavior and conformational flexibility. researchgate.net Such simulations would reveal the stable conformations of this compound in different environments (e.g., in a vacuum or in solution) and how its structure fluctuates, which is essential for understanding its biological activity. This level of dynamic analysis has not been published for the compound.
Molecular Docking Studies for Protein-Ligand Interactions and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is vital in drug discovery for screening potential drug candidates and understanding their mechanism of action. While docking studies have been performed on structurally related molecules, no research detailing the docking of this compound into specific protein targets has been found.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR models are regression or classification models that correlate the chemical structure of compounds with their biological activity. nih.gov Developing a QSAR model requires a dataset of structurally similar compounds with measured biological activities. These models are then used to predict the activity of new, untested compounds. There is no evidence of this compound being included in a dataset for the development of a specific QSAR model.
Topological Studies (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL)) for Non-Covalent Interactions
Advanced topological analyses like RDG, ELF, and LOL are used to visualize and characterize non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for molecular recognition and binding. These methods provide a deeper understanding of the bonding within a molecule and its interactions with its environment. Such detailed topological studies on this compound are absent from the current scientific literature.
Future Perspectives and Emerging Research Avenues
Exploration of Undiscovered Biological Targets and Pharmacological Activities
The introduction of halogen atoms into the side chains of amino acids is a powerful tool for modifying the physico-chemical and structural properties of polypeptides, which can help in rationally modifying features that affect their mode of action. cnr.it While the full biological profile of 3-Chloro-2,4-difluoro-DL-phenylalanine is yet to be elucidated, its structure suggests potential interactions with a variety of biological targets. Future research will likely focus on screening this compound against diverse target classes to uncover novel pharmacological activities.
Key research directions include:
Enzyme Inhibition: Halogenated amino acids have shown potential as enzyme inhibitors. nih.govresearchgate.net The specific electronic properties of this compound may allow it to act as a selective inhibitor for enzymes where halogen bonding or specific hydrophobic interactions are critical for substrate recognition. Targets could include proteases, kinases, and metabolic enzymes implicated in diseases like cancer and infectious diseases.
Transporter Modulation: Amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), are often overexpressed in cancer cells to meet the high demand for nutrients. nih.govnih.gov Studies on other halogenated phenylalanine analogs have shown that the position and size of the halogen group can significantly influence binding affinity and selectivity for LAT1. nih.gov Investigating the interaction of this compound with LAT1 and other transporters could lead to its development as a therapeutic or a diagnostic agent for cancer.
Antimicrobial Peptides: The incorporation of halogenated amino acids can enhance the stability and activity of antimicrobial peptides (AMPs). cnr.it Future studies could involve incorporating this compound into known AMP sequences to develop new agents to combat antibiotic-resistant pathogens. cnr.it
Neuropharmacology: Analogues such as 3-Chloro-DL-phenylalanine have shown potential in neuropharmacology by modulating neurotransmitter systems. chemimpex.com The unique halogenation pattern of this compound warrants investigation into its effects on neurological targets, such as receptors and enzymes involved in neurotransmission.
Development of Highly Stereoselective and Sustainable Synthetic Routes
The biological activity of chiral molecules like phenylalanine is often dependent on their stereochemistry. Therefore, the development of efficient, stereoselective, and sustainable methods for synthesizing the individual D- and L-enantiomers of this compound is a critical research avenue.
Current and future synthetic strategies include:
Asymmetric Hydrogenation: Chiral catalysts can be used for the hydrogenation of prochiral precursors, such as acetamidocinnamic acid derivatives, to produce enantiomerically pure amino acids. google.com
Enzymatic Resolution and Desymmetrization: Biocatalysis offers a green and highly selective approach. Enzymes like aminoacylases or lipases can be used to resolve racemic mixtures, while engineered enzymes could potentially be used for the direct asymmetric synthesis of the target molecule. acs.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency for producing fluorinated amino acids. chemistryviews.orgfu-berlin.de Developing a flow-based process for this compound could streamline its production for research and potential commercial applications. chemistryviews.org
Modern Fluorination and Chlorination Methods: Advances in late-stage functionalization could provide more direct routes to this and other polysubstituted halogenated amino acids, avoiding the need to build the molecule from a pre-halogenated starting material. nih.gov
| Synthetic Strategy | Key Advantages | Potential Challenges |
| Asymmetric Catalysis | High enantioselectivity, well-established methods. | Catalyst cost and sensitivity, optimization required. |
| Biocatalysis/Enzymatic | High stereoselectivity, green chemistry principles. | Enzyme stability, substrate scope, process optimization. |
| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup cost, optimization of flow parameters. |
| Late-Stage Halogenation | Access to novel analogues, synthetic efficiency. | Regioselectivity control, harsh reaction conditions. |
Integration with Advanced Imaging Modalities for In Vivo Studies (e.g., PET applications of fluorinated analogues)
Radiolabeled amino acids are valuable tracers for Positron Emission Tomography (PET), an imaging technique used extensively in oncology. nih.gov PET imaging with amino acids can visualize tumors based on their increased rate of protein synthesis and expression of amino acid transporters. nih.gov
The presence of fluorine in this compound makes it an ideal candidate for developing a PET tracer by incorporating the positron-emitting isotope fluorine-18 (B77423) (¹⁸F).
Future research in this area would involve:
Radiosynthesis: Developing an efficient method for the radiosynthesis of [¹⁸F]-3-Chloro-2,4-difluoro-DL-phenylalanine. This often involves nucleophilic substitution with [¹⁸F]fluoride on a suitable precursor. nih.gov
Preclinical Evaluation: Assessing the synthesized radiotracer in cell culture and animal models of cancer. nih.gov Key parameters to evaluate include tumor uptake, specificity, and clearance from non-target tissues. nih.gov The goal is to develop a tracer with high tumor-to-background contrast.
Comparison with Existing Tracers: Benchmarking the performance of an ¹⁸F-labeled version against established clinical amino acid tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). nih.govresearchgate.net Advantages could include higher affinity for specific transporters or different metabolic trapping mechanisms, leading to improved diagnostic accuracy. nih.gov
Design and Synthesis of Next-Generation Halogenated Amino Acid Mimetics
Building upon the core structure of this compound, medicinal chemists can design and synthesize a new generation of halogenated amino acid mimetics with enhanced properties. The strategic placement of halogens can be used to fine-tune characteristics like binding affinity, metabolic stability, and cell permeability. beilstein-journals.org
Approaches for developing next-generation mimetics include:
Bioisosteric Replacements: Systematically replacing the chlorine or fluorine atoms with other halogens (bromine, iodine) to modulate steric bulk and the potential for halogen bonding. nih.gov
Incorporation into Peptides: Using solid-phase peptide synthesis to incorporate 3-Chloro-2,4-difluoro-L-phenylalanine into peptide sequences. nih.gov This can enhance the peptide's stability against enzymatic degradation or improve its binding affinity to a target protein. nih.govresearchgate.net The introduction of fluorine can also influence the secondary structure of peptides. mdpi.com
Constrained Analogues: Introducing conformational constraints into the molecule, for example, by creating cyclic derivatives, to lock it into a specific bioactive conformation and improve receptor selectivity.
Role in Mechanistic Enzymology and Protein Engineering
Incorporating unnatural amino acids like this compound into proteins is a powerful technique for probing protein structure and function. The unique properties of the halogenated phenyl ring can serve as a sensitive probe for its local environment.
Potential applications in this field are:
¹⁹F NMR Spectroscopy: The fluorine atoms provide a sensitive nucleus for Nuclear Magnetic Resonance (NMR) studies. By incorporating the amino acid into a specific site within a protein, ¹⁹F NMR can be used to monitor conformational changes, protein folding, and ligand binding events without interference from other signals in the protein.
Probing Protein-Protein Interactions: The halogenated ring can be used to study aromatic-aromatic or halogen bonding interactions at the interface of protein complexes. nih.gov
Protein Stability and Folding: The introduction of fluorinated amino acids can significantly alter the stability of proteins. mdpi.com Studying how the incorporation of 3-Chloro-2,4-difluoro-phenylalanine affects the thermal and chemical stability of a protein can provide insights into the forces that govern protein folding. nih.govresearchgate.net
Enzyme Mechanism Studies: Placing the analogue at the active site of an enzyme can help to elucidate its catalytic mechanism by altering electronic or steric properties and observing the effect on enzyme activity. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-2,4-difluoro-DL-phenylalanine, and what are their critical parameters?
- Methodological Answer : Catalytic hydrogenation or halogenation of phenylalanine precursors is a common approach. For example, halogenated nitrobenzene derivatives (e.g., 3-chloro-2,4-difluoronitrobenzene) can be reduced to the corresponding aniline intermediate, followed by coupling with alanine derivatives . Critical parameters include catalyst selection (e.g., palladium or platinum catalysts), reaction time (e.g., 400 minutes for full conversion), and temperature control to minimize by-products like dehalogenated species . Purification via HPLC (≥95% purity) is recommended for isolating the DL-racemic mixture .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection is standard, as demonstrated for fluorinated phenylalanine derivatives (e.g., ≥95.0% purity criteria) .
- Structural Confirmation : Use NMR (¹H/¹³C) to verify substituent positions and FT-IR to confirm functional groups (e.g., carboxylic acid and amine moieties). SMILES strings (e.g.,
O=C(O)C(N)Cc1ccc(cc1)C2(NN2)C(F)(F)Ffrom ) can guide spectral assignments . - Solubility Profiling : Test solubility in polar solvents (e.g., water, dilute HCl) and insolubility in non-polar solvents (e.g., chloroform) to inform formulation strategies .
Q. How does the solubility profile of halogenated phenylalanine derivatives impact experimental design?
- Methodological Answer : Solubility in aqueous or acidic media (e.g., 0.5M HCl) allows for biological assay compatibility, while insolubility in organic solvents (e.g., ethyl acetate) necessitates alternative dissolution strategies, such as sonication or co-solvents (e.g., DMSO). This is critical for in vitro studies, as seen in related compounds like 3,4-dihydroxy-DL-phenylalanine .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields for catalytic hydrogenation reactions involving halogenated phenylalanine derivatives?
- Methodological Answer : Yield variations (e.g., 57% in ) often stem from competing side reactions (e.g., dehalogenation or over-reduction). To mitigate this:
- Optimize catalyst loading (e.g., 90 mg catalyst per 14.8 g substrate) .
- Monitor reaction progression via TLC or GC-MS to terminate at optimal conversion.
- Use scavengers (e.g., triethylamine) to stabilize intermediates and reduce by-product formation .
Q. What strategies optimize the stereochemical integrity of DL-phenylalanine derivatives during synthesis?
- Methodological Answer :
- Chiral Resolution : Employ diastereomeric salt formation (e.g., hydrochloride salts, as in ) or chiral stationary-phase chromatography .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent racemization during halogenation steps .
- Stereochemical Analysis : Compare experimental optical rotation data with literature values for enantiomeric excess validation .
Q. What is the impact of halogen substituent positioning (e.g., 2,4-difluoro vs. 3,5-dichloro) on the reactivity of phenylalanine derivatives?
- Methodological Answer :
- Electronic Effects : Fluorine at the 2- and 4-positions (meta/para to the amino group) increases electron-withdrawing effects, altering nucleophilic reactivity in peptide coupling reactions .
- Steric Hindrance : Bulkier substituents (e.g., 3-chloro in ) may hinder enzyme binding in biochemical studies, as observed in fluorinated analogs .
- Comparative Studies : Use computational modeling (e.g., DFT) to predict substituent effects on pKa and hydrogen-bonding capacity .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for halogenated phenylalanine derivatives across literature sources?
- Methodological Answer :
- Standardization : Replicate solubility tests under controlled conditions (e.g., 25°C, pH 7.4 buffer) using purified samples (HPLC ≥98%).
- Documentation : Report detailed solvent preparation protocols (e.g., ionic strength, co-solvent ratios) to enable cross-study comparisons .
- Validation : Cross-reference with structural analogs (e.g., 4-fluoro-DL-phenylalanine in ) to identify trends in halogen-dependent solubility .
Experimental Design Considerations
Q. What precautions are necessary when handling this compound in biological assays?
- Methodological Answer :
- Toxicity : Follow hazard codes (e.g., H315-H319-H335 for skin/eye irritation) and use PPE (gloves, goggles) during handling .
- Stability : Store lyophilized samples at -20°C under argon to prevent hydrolysis or oxidation .
- Biological Compatibility : Pre-test cytotoxicity in cell lines (e.g., HEK293) to determine safe working concentrations .
Tables for Key Parameters
| Parameter | Example Data | Source |
|---|---|---|
| HPLC Purity Threshold | ≥95.0% | |
| Catalytic Reaction Time | 400 minutes (full conversion) | |
| Solubility in 0.5M HCl | Soluble | |
| By-Product Formation | Dehalogenated species (up to 43%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
